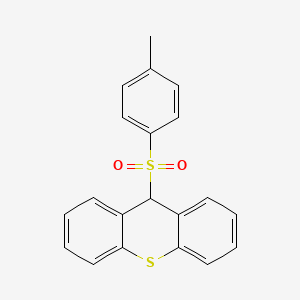

4-methylphenyl 9H-thioxanthen-9-yl sulfone

Description

4-methylphenyl 9H-thioxanthen-9-yl sulfone is a compound that belongs to the class of thioxanthone derivatives. Thioxanthones are known for their unique photophysical properties and have been widely studied for their applications in photopolymerization, fluorescence, and as photoinitiators in various chemical processes .

Properties

Molecular Formula |

C20H16O2S2 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

9-(4-methylphenyl)sulfonyl-9H-thioxanthene |

InChI |

InChI=1S/C20H16O2S2/c1-14-10-12-15(13-11-14)24(21,22)20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13,20H,1H3 |

InChI Key |

NTBRTRDAWAKDGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2C3=CC=CC=C3SC4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-methylphenyl 9H-thioxanthen-9-yl sulfone typically involves the Pd-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones . This method provides a straightforward and scalable route to produce thioxanthone derivatives. The reaction conditions often include the use of palladium catalysts, suitable ligands, and solvents under controlled temperatures and pressures .

Chemical Reactions Analysis

4-methylphenyl 9H-thioxanthen-9-yl sulfone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified thioxanthone derivatives with altered photophysical properties .

Scientific Research Applications

4-methylphenyl 9H-thioxanthen-9-yl sulfone has a wide range of scientific research applications. In chemistry, it is used as a photoinitiator for two-photon induced polymerization, which allows for the creation of intricate microstructures with high precision . In biology, thioxanthone derivatives are explored for their potential as fluorescent probes for live-cell imaging due to their strong fluorescence and cell permeability . In medicine, these compounds are being investigated for their potential therapeutic applications, including as photosensitizers in photodynamic therapy . Industrially, they are used in the production of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of 4-methylphenyl 9H-thioxanthen-9-yl sulfone involves its ability to absorb light and undergo photochemical reactions. Upon absorption of light, the compound is excited to a higher energy state, leading to the formation of reactive intermediates that can initiate polymerization or other chemical processes . The molecular targets and pathways involved in these reactions include the activation of double bonds in monomers and the generation of free radicals that propagate the polymerization process .

Comparison with Similar Compounds

4-methylphenyl 9H-thioxanthen-9-yl sulfone is unique among thioxanthone derivatives due to its specific substitution pattern, which imparts distinct photophysical properties. Similar compounds include 9H-thioxanthen-9-one and its various derivatives, such as 2,4-diethyl-9H-thioxanthen-9-one . These compounds share similar core structures but differ in their substituents, leading to variations in their absorption spectra, fluorescence quantum yields, and reactivity . The uniqueness of this compound lies in its enhanced solubility and photoinitiating efficiency, making it particularly valuable for applications requiring high-performance photoinitiators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.